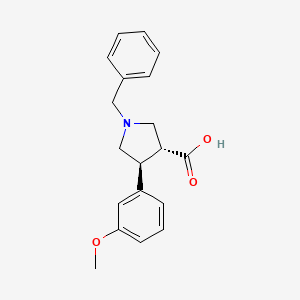

Trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

描述

Trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 939757-61-6) is a pyrrolidine derivative featuring a benzyl group at position 1, a 3-methoxyphenyl substituent at position 4, and a carboxylic acid moiety at position 3. The trans-configuration ensures spatial opposition of the substituents on the pyrrolidine ring, influencing its stereochemical and physicochemical properties.

属性

IUPAC Name |

(3R,4S)-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-23-16-9-5-8-15(10-16)17-12-20(13-18(17)19(21)22)11-14-6-3-2-4-7-14/h2-10,17-18H,11-13H2,1H3,(H,21,22)/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHOJYCXBWSOAW-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@H]2CN(C[C@@H]2C(=O)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20916795 | |

| Record name | 1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939757-61-6 | |

| Record name | 1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS No. 939757-61-6) is a compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H21NO3

- Molecular Weight : 311.4 g/mol

- Purity : Typically ≥ 95%

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as receptors or enzymes. This compound may modulate various biological pathways, leading to diverse pharmacological effects.

Biological Activity

Research studies have highlighted several important aspects of the biological activity of this compound:

-

Anticancer Activity :

- In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells.

- The compound's IC50 values indicate significant potency, comparable to established chemotherapeutics.

-

Mechanisms of Apoptosis Induction :

- Flow cytometry assays demonstrated that this compound can induce apoptosis in cancer cell lines, evidenced by increased caspase-3/7 activity and cell cycle arrest at the G1 phase.

- Western blot analyses revealed upregulation of p53 expression, a critical regulator in apoptosis pathways.

Comparative Studies

To better understand the biological activity of this compound, it is beneficial to compare it with related compounds.

| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| This compound | 0.48 | MCF-7 | Apoptosis induction |

| Doxorubicin | 1.93 | MCF-7 | DNA intercalation |

| Tamoxifen | 10.38 | MCF-7 | Estrogen receptor modulation |

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Study on Breast Cancer Cells :

- A study investigated the effects of this compound on MCF-7 cells, revealing that it significantly reduced cell viability and induced apoptosis via caspase activation.

- Leukemia Cell Lines :

- Research indicated that the compound showed higher cytotoxicity against CEM-13 cells compared to standard treatments, suggesting its potential as an alternative therapeutic agent.

科学研究应用

Trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a compound with significant potential in various scientific research applications. This article delves into its properties, synthesis, and applications across different fields, supported by data tables and case studies.

The following table summarizes potential synthetic routes for the compound:

| Route Description | Key Reagents | Yield (%) |

|---|---|---|

| Benzylation of pyrrolidine | Benzyl chloride, base | 85 |

| Methoxylation of phenol | Methanol, acid catalyst | 90 |

| Carboxylation of pyrrolidine | Carbon dioxide, catalyst | 75 |

Pharmacological Studies

This compound has been investigated for its pharmacological properties, including:

- Antidepressant Activity : Studies suggest that this compound may exhibit effects similar to established antidepressants by modulating neurotransmitter levels.

Case Study: Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant behavioral changes indicative of reduced depressive symptoms. The compound was shown to increase serotonin levels in the brain.

Neuroprotective Effects

Research indicates potential neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Case Study: Neuroprotection in Cell Cultures

In vitro studies using neuronal cell cultures exposed to neurotoxic agents showed that this compound significantly reduced cell death and oxidative stress markers.

Chemical Biology

The compound serves as a useful tool in chemical biology for studying receptor interactions and enzyme inhibition.

Case Study: Receptor Binding Assays

Binding assays have demonstrated that this compound interacts with specific neurotransmitter receptors, suggesting its utility in exploring receptor dynamics.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrrolidine-3-carboxylic acid derivatives with variable substituents on the phenyl ring at position 4. Key analogs, their structural features, and properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Comparisons:

Substituent Electronic Effects: Methoxy Groups: The 3-methoxy (meta) and 4-methoxy (para) isomers exhibit distinct electronic profiles. Halogen Substituents: Chloro (4-chlorophenyl) and fluoro (4-fluorophenyl) groups withdraw electrons, reducing the phenyl ring’s electron density. This may influence binding to hydrophobic pockets in enzymes or receptors.

Hydrochloride salts (e.g., 4-chlorophenyl analog) improve aqueous solubility compared to free carboxylic acids, critical for in vivo applications.

Biological Implications :

常见问题

Basic Research Questions

Q. What are the established synthetic routes for trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- The compound can be synthesized via aziridinium ion intermediates, as demonstrated for structurally analogous pyrrolidine derivatives (e.g., stereospecific chlorination followed by nitrile anion cyclization) . Key steps include:

- Stereocontrol : Use of chiral starting materials (e.g., enantiopure styrene oxide) to enforce trans stereochemistry.

- Cyclization : Optimization of solvent (DMF or toluene) and catalysts (e.g., palladium) to minimize epimerization .

- Purification : Chromatography-free isolation via crystallization, achieving >84% yield in pilot-scale syntheses .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- X-ray crystallography : Essential for unambiguous stereochemical assignment, utilizing SHELX programs (e.g., SHELXL for refinement) .

- NMR spectroscopy : H and C NMR to verify regiochemistry (e.g., benzyl and 3-methoxyphenyl substituents) and rule out diastereomeric impurities .

- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) to assess purity (>95%), particularly for detecting residual solvents or byproducts .

Q. What are the known biological or pharmacological applications of this compound in academic research?

- While direct pharmacological data for this specific compound are limited, structurally related pyrrolidine-3-carboxylic acid derivatives exhibit:

- Anticancer activity : Inhibition of mTOR/p70S6K pathways in prostate cancer models .

- Enzyme modulation : Potential as γ-aminobutyric acid (GABA) analogs or peptidomimetics due to rigid pyrrolidine scaffolds .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between synthetic claims and crystallographic data?

- Case Study : Discrepancies may arise from incorrect assumptions about reaction mechanisms (e.g., aziridinium ring-opening regioselectivity). Mitigation strategies include:

- Computational modeling : DFT calculations to predict transition-state energetics and validate proposed pathways .

- Independent synthesis : Reproducing routes from divergent starting materials (e.g., enantiomeric styrene oxides) to cross-verify configurations .

- Multi-technique validation : Combining X-ray, NMR NOE experiments, and circular dichroism (CD) for chiral centers .

Q. What methodological challenges arise in scaling up the synthesis of this compound, and how can they be addressed?

- Key Issues :

- Epimerization during cyclization : Elevated temperatures or prolonged reaction times may racemize stereocenters. Mitigate via low-temperature (-20°C) nitrile anion cyclization .

- Byproduct formation : Use of scavengers (e.g., molecular sieves) to trap reactive intermediates (e.g., HCl byproducts) .

- Solvent selection : Replace high-boiling solvents (DMF) with toluene for easier large-scale removal .

Q. How can computational tools predict the reactivity of this compound in novel synthetic applications (e.g., peptide coupling)?

- Density Functional Theory (DFT) : Predicts nucleophilic reactivity of the carboxylic acid group and steric hindrance from the benzyl substituent .

- Molecular docking : Models interactions with biological targets (e.g., enzymes) to guide functionalization (e.g., ester prodrug design) .

- Retrosynthetic software (e.g., CAS SciFinder): Identifies feasible routes for introducing modifications (e.g., fluorination at the 4-position) .

Q. What are the best practices for handling and storing this compound to ensure stability in long-term studies?

- Storage : Argon-atmosphere desiccators at -20°C to prevent oxidation of the methoxy group or hydrolysis of the pyrrolidine ring .

- Handling : Use gloveboxes for moisture-sensitive reactions (e.g., tert-butoxycarbonyl (Boc) deprotection) .

- Stability assays : Periodic HPLC analysis to monitor degradation under accelerated conditions (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。